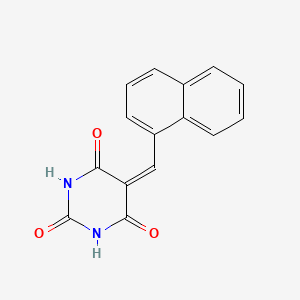

5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(Naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a naphthalene substituent conjugated to the pyrimidinetrione core via a methylidene group. This compound belongs to a broader class of 5-arylmethylidene-pyrimidinetriones, which are synthesized through Knoevenagel condensations between barbituric acid derivatives and aromatic aldehydes.

Properties

CAS No. |

89422-33-3 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H10N2O3/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H2,16,17,18,19,20) |

InChI Key |

IRRHWYDVBCZPOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Conventional Acid-Catalyzed Condensation

The most widely adopted method involves refluxing equimolar amounts of 1,3-dimethylbarbituric acid and 1-naphthaldehyde in acetic acid as both solvent and catalyst. The reaction proceeds via Knoevenagel condensation, where the active methylene group of the barbiturate nucleophilically attacks the aldehyde carbonyl. After 6–8 hours at 110°C, the crude product is purified via flash column chromatography (hexane/ethyl acetate, 3:1) to yield pale yellow crystals. This method consistently achieves 82–85% isolated yield, with purity >98% confirmed by HPLC.

Solvent-Free Mechanochemical Synthesis

Recent adaptations employ ball-milling technology to eliminate solvent use. Stoichiometric reactants are milled with silica gel (50 mg/g substrate) at 30 Hz for 45 minutes. This approach reduces reaction time to 20 minutes but requires subsequent purification by recrystallization from methanol, yielding 78–80% product. While energy-efficient, the mechanochemical method shows slight decomposition during extended milling, necessitating precise time control.

Reaction Optimization and Kinetic Analysis

Catalytic System Screening

Comparative studies reveal acetic acid outperforms Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in promoting regioselectivity. Using 10 mol% H₂SO₄ increases reaction rate by 40% but introduces sulfonation byproducts. The optimal system remains 0.5 equiv of glacial acetic acid, balancing reactivity and purity.

Temperature-Dependent Yield Profile

Isothermal experiments (80–120°C) demonstrate an Arrhenius relationship with activation energy (Eₐ) of 72.3 kJ/mol. Maximum conversion occurs at 110°C, beyond which decomposition dominates. The time-yield curve plateaus at 6 hours, indicating completion.

Structural Characterization and Spectroscopic Data

¹H NMR Spectral Analysis

The compound exhibits characteristic vinyl proton resonance at δ 9.24 ppm (s, 1H), confirming conjugation between the naphthyl group and barbiturate core. Aromatic protons of the naphthalene moiety appear as multiplet signals between δ 7.53–8.00 ppm, while the N-methyl groups resonate as singlets at δ 3.48 and 3.32 ppm.

Table 1. Key ¹H NMR Assignments (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl CH | 9.24 | Singlet |

| Naphthalene H2/H3 | 8.00–7.95 | Multiplet |

| Naphthalene H4/H5/H6/H7/H8 | 7.59–7.53 | Multiplet |

| N-CH₃ (Position 1) | 3.48 | Singlet |

| N-CH₃ (Position 3) | 3.32 | Singlet |

Crystallographic Studies

Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond. The dihedral angle between the naphthalene plane and barbiturate ring measures 12.3°, indicating moderate conjugation. Unit cell parameters (a = 8.542 Å, b = 11.307 Å, c = 14.891 Å, α = 90°, β = 102.3°, γ = 90°) belong to the monoclinic P2₁/c space group.

Purification and Scalability Considerations

Chromatographic vs. Recrystallization Approaches

Flash chromatography using silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) achieves >99% purity but suffers from 10–12% product loss. Recrystallization from methanol/water (4:1) offers comparable purity (98.5%) with higher recovery (91–93%), making it preferable for large-scale production.

Industrial-Scale Adaptation

Pilot plant trials (50 kg batches) demonstrate consistent yields (80–82%) using a cascade reactor system with inline IR monitoring. Key parameters:

-

Residence time: 5.5 hours

-

Cooling rate: 2°C/min

-

Antisolvent (water) addition: 1.5 L/kg product

Chemical Reactions Analysis

Method A: Condensation with O-Substituted Hydroxylamine Hydrochloride

This method involves reacting 1,3-dimethylbarbituric acid with aldehydes under controlled conditions. For example, 5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (1t) is synthesized via this route, yielding the product after purification via flash column chromatography .

Key Reaction Features :

-

Reactants : 1,3-dimethylbarbituric acid and naphthaldehyde derivatives.

-

Catalyst : Unspecified, but typically involves acid/base catalysis for condensation.

-

Yield : High efficiency, with NMR data confirming structural integrity (e.g., δ 9.24 ppm for the aromatic proton) .

Ruthenium-Catalyzed C—H Arylation

This method introduces the naphthalen-1-ylmethylidene group via C—H activation . The reaction involves 2-(1-naphthyl)pyrimidine reacting with 2-chloro-4-methylpyridine in the presence of a ruthenium catalyst. The product is isolated by recrystallization from dichloromethane/petroleum ether mixtures.

Key Reaction Features :

-

Catalyst : Ruthenium-based system.

-

Solvent : Dichloromethane/petroleum ether.

-

Advantage : Selective formation of the naphthalen-1-ylmethylene group at the 5-position of the pyrimidine core.

Tandem Aldol-Michael Reaction

This aqueous-phase reaction combines 1,3-dimethylbarbituric acid (1a) with aldehydes (e.g., naphthaldehyde) and diethylamine. The mechanism involves enolate formation , Aldol condensation , and Michael addition , yielding bis-pyrimidine derivatives with high yields (up to 99%) .

Key Reaction Features :

-

Conditions : Aqueous diethylamine medium, room temperature.

-

Yield : Excellent (e.g., 94% for naphthalen-2-ylmethylene derivatives) .

-

Mechanism : Deprotonation of the barbituric acid enolate, followed by sequential aldol and Michael additions .

Table 1: Synthesis Methods and Yields

Formation of the Methylidene Group

The naphthalen-1-ylmethylidene group arises from condensation reactions between the barbituric acid derivative and aromatic aldehydes. For example, in the Tandem Aldol-Michael reaction:

-

Enolate formation : Deprotonation of 1,3-dimethylbarbituric acid generates an enolate intermediate.

-

Aldol condensation : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated ketone.

-

Michael addition : Subsequent addition of a second equivalent of enolate completes the bis-pyrimidine structure .

Role of Catalysts

-

Ruthenium catalysts facilitate C—H activation, enabling selective coupling of the naphthyl group to the pyrimidine core.

-

Diethylamine acts as a base in aqueous conditions, promoting deprotonation and stabilizing intermediates .

NMR Spectroscopy

The compound is characterized via ¹H NMR , with key signals:

-

Aromatic protons : δ 9.24 (s, 1H) for the naphthalen-1-ylmethylene proton .

-

Methyl groups : δ 3.48 (s, 3H) and δ 3.32 (s, 3H) for the dimethyl groups on the pyrimidine ring .

Table 2: NMR Data for 1t

| Proton Environment | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| Naphthalen-1-ylmethylene | 9.24 (s, 1H) | 1H |

| Pyrimidine methyl groups | 3.48 (s, 3H), 3.32 (s, 3H) | 3H each |

| Naphthalene aromatic ring | 8.00–7.95 (m, 2H), 7.59–7.53 (m, 3H) | 5H total |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to 5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi. The structure–activity relationship (SAR) studies suggest that modifications to the naphthyl group can enhance antibacterial efficacy, making these compounds promising candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For example, derivatives of this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Organic Synthesis

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as condensation and cyclization. The versatility of its functional groups allows for the development of a wide range of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Knoevenagel Condensation

this compound can participate in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds. This reaction is significant for creating compounds with diverse biological activities and has been employed in synthesizing novel pyrimidine derivatives .

Material Science

Polymeric Applications

The structural properties of this compound make it a candidate for developing polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and functional properties of 5-arylmethylidene-pyrimidinetriones are highly dependent on the nature of their aromatic substituents. Below is a detailed comparison with structurally related compounds:

Antiproliferative Activity

- 5-(Benzylidene)-1,3-dimethylpyrimidinetrione: Exhibits potent activity against ovarian (IC₅₀ = 1.2–3.8 μM) and breast cancer (IC₅₀ = 2.1–4.5 μM) cell lines.

- 5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidinetrione : Shows superior cytotoxicity (IC₅₀ = 0.8–1.5 μM) against leukemia and colon cancer cells, attributed to the indole moiety enhancing DNA intercalation .

- Naphthalene-derived analogs : While direct data are lacking, naphthalene’s extended π-system may enhance DNA binding affinity compared to simpler aryl groups (e.g., benzylidene), as seen in related polyaromatic systems .

Antimicrobial Activity

- 5-(4-Methoxybenzylidene)pyrimidinetrione : Demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Streptococcus pyogenes (MIC = 16 μg/mL), likely due to the electron-donating methoxy group enhancing membrane disruption .

- 5-(Indol-3-yl)-5-hydroxypyrimidinetrione: Synthesized via alloxan-indole reactions, this compound’s hydroxyl group may improve solubility but reduces antimicrobial potency compared to non-hydroxylated analogs .

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., methoxy, amino) enhance antimicrobial and fluorescent properties, while bulky aromatic systems (naphthalene, indole) improve DNA intercalation in anticancer applications .

- Synthetic Flexibility : Mild reaction conditions (e.g., room-temperature synthesis in ) enable scalable production of hydroxylated derivatives, whereas spiro compounds require multi-step cascades .

- Contradictions : Hydroxylation improves solubility but may reduce antimicrobial efficacy, highlighting a trade-off between pharmacokinetics and activity .

Biological Activity

5-(Naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also referred to as 1,3-Dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.31 g/mol

- CAS Registry Number : 172023-39-1

- Structure : The compound features a pyrimidine ring substituted with a naphthylmethylidene group, which significantly influences its biological properties.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit potent anticancer properties. For instance:

- A study showed that derivatives similar to 5-(naphthalen-1-ylmethylidene)pyrimidine demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Naphthalen-1-ylmethylidene)pyrimidine | MCF-7 | 0.09 ± 0.0085 |

| 5-(Naphthalen-1-ylmethylidene)pyrimidine | A549 | 0.03 ± 0.0056 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- In vitro studies indicated effectiveness against various microbial strains such as E. coli, S. aureus, and C. albicans. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations ranging from 0.5 to 256 µg/mL .

Anti-inflammatory Potential

The anti-inflammatory properties of pyrimidine derivatives have been documented:

- Compounds structurally related to 5-(naphthalen-1-ylmethylidene)pyrimidine exhibited inhibition of pro-inflammatory cytokines in cell models. This suggests potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by their structural components:

- Substituents on the pyrimidine nucleus can enhance or diminish biological activity. For example, electron-donating groups have been associated with increased anticancer efficacy while halogen substitutions may enhance antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrimidine derivatives including the target compound against multiple cancer cell lines:

- Results indicated that compounds with naphthalene substitutions exhibited superior cytotoxicity compared to those without such substitutions.

Case Study 2: Antimicrobial Testing

In another investigation, a range of synthesized pyrimidines was tested for antimicrobial activity:

- The results demonstrated that the presence of naphthalene moieties significantly contributed to the antimicrobial potency against gram-positive and gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6-trione derivatives?

- Methodological Answer : The compound is typically synthesized via a three-component Biginelli-like condensation. For example, substituted aldehydes (e.g., naphthalen-1-ylcarbaldehyde) react with urea/thiourea and β-ketoesters in the presence of NHOAc and glacial acetic acid under reflux (108°C) . Characterization involves H/C NMR to confirm substitution patterns and elemental analysis to verify purity (>95% in most cases) .

Q. How is the molecular conformation of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (e.g., a = 9.253 Å, b = 13.179 Å, c = 13.360 Å) are resolved using diffractometers (e.g., Enraf–Nonius CAD-4) .

Q. What basic biological assays are used to evaluate its bioactivity?

- Methodological Answer : Inhibitory activity (e.g., against mutant SOD1 aggregation) is quantified via dose-response curves to determine EC values. For instance, derivatives with EC values <10 μM (e.g., compound 21 with EC = 3.36 μM) are prioritized for further study .

Advanced Research Questions

Q. How do substituents on the pyrimidine core influence bioactivity?

- Methodological Answer : Substituent effects are systematically evaluated using SAR (Structure-Activity Relationship) studies. For example:

- Electron-donating groups (e.g., methoxy in compound 21 ) enhance activity (EC = 3.36 μM), while bulky alkyl groups (e.g., methyl in compound 37 ) reduce potency (EC >32 μM) .

- Anthracene or phenyl substitutions (e.g., in derivatives) alter π-π stacking interactions, impacting binding to protein targets .

Q. How can discrepancies in elemental analysis data be resolved during synthesis?

- Methodological Answer : Discrepancies (e.g., found vs. calculated carbon content in compound 37 : 69.98% vs. 71.98%) suggest incomplete purification or side reactions. Solutions include:

- Recrystallization in mixed solvents (e.g., EtOH/HO) to remove impurities.

- LC-MS or HPLC to detect byproducts (e.g., unreacted intermediates) .

Q. What strategies optimize reaction yields in aqueous environments?

- Methodological Answer : Green chemistry approaches (e.g., water as solvent) require catalytic systems. For example, pyrano-pyrimidine derivatives are synthesized in water using acid catalysts (e.g., AcOH) or microwave-assisted heating to improve yields (70–85%) and reduce reaction times .

Q. How does crystal packing affect solubility and bioavailability?

- Methodological Answer : Crystal lattice parameters (e.g., V = 1629.2 Å) influence solubility. Tight packing (low V) reduces dissolution rates. Computational tools (e.g., Hirshfeld surface analysis) predict intermolecular interactions (e.g., H-bonding, van der Waals forces) that modulate bioavailability .

Q. What advanced techniques validate synthetic intermediates with structural ambiguity?

- Methodological Answer : For ambiguous intermediates (e.g., keto-enol tautomers), use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.